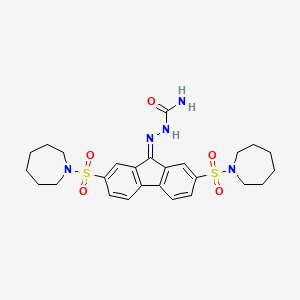
2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in a variety of physiological processes, including glucose and lipid metabolism, autophagy, and cellular growth and proliferation. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Applications in Antimicrobial and Antitumor Agents
One notable application of chemical compounds related to 2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide involves the synthesis of symmetrical and asymmetrical azines from hydrazones, which have shown potential as antimicrobial and antitumor agents. In a study, 9-Fluorenone azine and benzophenone azine were synthesized, leading to the discovery of novel asymmetrical azine products with potential antimicrobial activities against Gram-positive and Gram-negative bacteria. One of these compounds exhibited antitumor activity, suggesting its potential use in medicinal chemistry (Lasri et al., 2018).
Organosolubility and Optical Transparency in Polyimides
Another application is found in the field of materials science, where novel polyimides derived from fluorene-based monomers, such as 2′,7′-bis(4-aminophenoxy)-spiro(fluorene-9,9′-xanthene), have been developed. These polyimides are noted for their excellent organosolubility, optical transparency, and thermal stability, making them suitable for various high-performance applications. The polyimides demonstrated solubility in common organic solvents and could form transparent, flexible films with low moisture absorption and dielectric constants, indicating their potential utility in electronic and optical devices (Zhang et al., 2010).
properties
IUPAC Name |
[[2,7-bis(azepan-1-ylsulfonyl)fluoren-9-ylidene]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O5S2/c27-26(32)29-28-25-23-17-19(37(33,34)30-13-5-1-2-6-14-30)9-11-21(23)22-12-10-20(18-24(22)25)38(35,36)31-15-7-3-4-8-16-31/h9-12,17-18H,1-8,13-16H2,(H3,27,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQYGYILYZURQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC(=O)N)C=C(C=C4)S(=O)(=O)N5CCCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

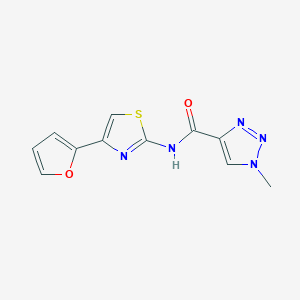
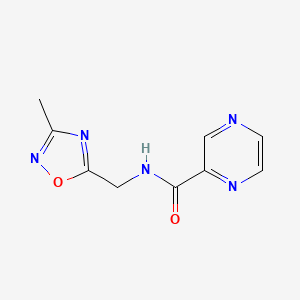
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2582150.png)
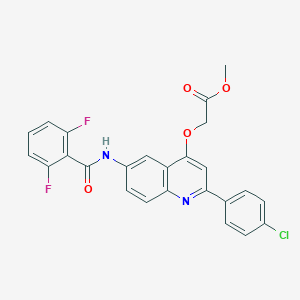
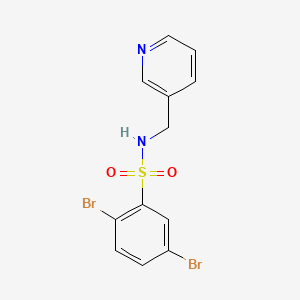

![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2582155.png)

![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2582158.png)
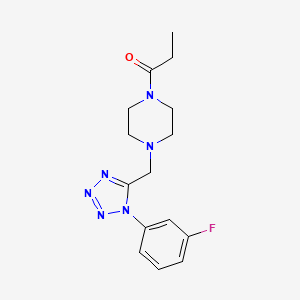
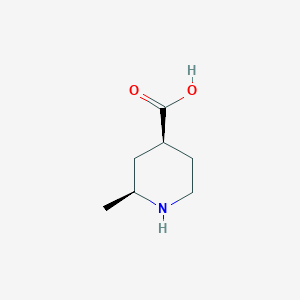
![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2582162.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582165.png)
